molecular formula C17H15ClF2N4O4 B052733 糖原磷酸化酶抑制剂 CAS No. 648926-15-2

糖原磷酸化酶抑制剂

货号 B052733
CAS 编号: 648926-15-2
分子量: 412.8 g/mol
InChI 键: ROJNYKZWTOHRNU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glycogen Phosphorylase Inhibitors (GPIs) are molecules that inhibit the activity of Glycogen Phosphorylase (GP), an enzyme that catalyzes the breakdown of glycogen into glucose-1-phosphate . GPIs have been identified as potential therapeutic agents for the treatment of Type 2 diabetes, as they can lower hepatic glucose production, thereby reducing hyperglycemia .


Synthesis Analysis

The synthesis of GPIs involves the design of small molecule inhibitors. These inhibitors are often synthetic and their design has been advanced through the understanding of the mechanism of action of these inhibitors, which has been gained through X-ray crystallographic studies .


Molecular Structure Analysis

The molecular structure of GPIs is complex and varies depending on the specific inhibitor. The understanding of the molecular structure of GPIs has been advanced through X-ray crystallographic studies .


Chemical Reactions Analysis

GPIs work by inhibiting the activity of GP, the enzyme that catalyzes the breakdown of glycogen into glucose-1-phosphate . The inhibition of GP by GPIs leads to the accumulation of glucose in the liver as glycogen .

科学研究应用

  1. 糖尿病治疗:

    • GP 抑制剂由于其在调节血糖水平中的作用,是治疗 II 型糖尿病的关键治疗靶点。GP 的抑制会导致糖原中葡萄糖生成减少,从而有可能降低糖尿病患者的高血糖 (So & Karplus, 2001)
  2. 癌症研究:

    • 已在多种癌症中观察到 GP 活性失调。因此,GP 抑制剂正在被研究其在癌症治疗策略中的潜力。通过影响葡萄糖代谢,这些抑制剂可以使癌细胞能量耗尽或中断癌细胞增殖的关键信号通路 (Gaboriaud-Kolar & Skaltsounis, 2013)
  3. 构效关系研究:

    • GP 抑制剂对于构效关系 (SAR) 研究非常重要,它可以帮助研究人员了解不同的化学结构或修饰如何影响 GP 的活性。这种理解对于设计更有效和更特异的抑制剂至关重要 (Rocha et al., 2021)
  4. 抗高血糖药物:

    • 几种 GP 抑制剂作为抗高血糖药物显示出有希望的结果,可能导致糖尿病的新疗法。例如,葡萄糖衍生的螺环异恶唑啉已被证明是通过 GP 抑制针对 2 型糖尿病的潜在抗高血糖药物 (Goyard et al., 2016)
  5. 了解酶促机制:

    • 对 GP 抑制剂的研究有助于了解酶的活化、失活和调节机制。这些见解对于制定更有针对性和更有效的治疗策略至关重要 (Rath et al., 2000)
  6. 作为 GP 抑制剂的植物多酚:

    • 研究已发现植物多酚,如类黄酮和三萜类化合物,是有效的 GP 抑制剂。这些存在于植物中的化合物对 2 型糖尿病的血糖控制具有药用和营养保健品潜力 (Leonidas et al., 2017)
  7. 计算机辅助药物设计:

    • 计算工具在寻找新的 GP 抑制剂中变得至关重要。建模方法与实验方法相结合可以显着减少药物发现所需的时间和资源,并深入了解潜在抑制剂的分子相互作用和结合亲和力 (Hayes & Leonidas, 2010)

安全和危害

While GPIs have potential therapeutic benefits, their safety and potential hazards need to be carefully evaluated. For instance, it has been suggested that GPIs could negatively impact muscle metabolic and functional capacity .

未来方向

The development of GPIs as therapeutic agents for the treatment of Type 2 diabetes is a promising area of research. Future directions may include the design of new GPIs, the further elucidation of the mechanism of action of these inhibitors, and the evaluation of their safety and potential hazards .

属性

IUPAC Name

2-chloro-4,5-difluoro-N-[[2-methoxy-5-(methylcarbamoylamino)phenyl]carbamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF2N4O4/c1-21-16(26)22-8-3-4-14(28-2)13(5-8)23-17(27)24-15(25)9-6-11(19)12(20)7-10(9)18/h3-7H,1-2H3,(H2,21,22,26)(H2,23,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJNYKZWTOHRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC(=C(C=C1)OC)NC(=O)NC(=O)C2=CC(=C(C=C2Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435160
Record name Glycogen Phosphorylase Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycogen Phosphorylase Inhibitor

CAS RN

648926-15-2
Record name Glycogen Phosphorylase Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

600 mg (1.7 mmol) of 1-(5-amino-2-methoxyphenyl)-3-(2-chloro-4,5-difluoro-benzoyl)urea were dissolved in 5 ml of acetonitrile, and 69 mg (1.7 mmol) of methyl isocyanate were added. After stirring at room temperature for one hour, the resulting precipitate was filtered off with suction. 638 mg (91%) of the desired product were obtained.
Name
1-(5-amino-2-methoxyphenyl)-3-(2-chloro-4,5-difluoro-benzoyl)urea
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
69 mg
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycogen Phosphorylase Inhibitor
Reactant of Route 2
Reactant of Route 2
Glycogen Phosphorylase Inhibitor
Reactant of Route 3
Reactant of Route 3
Glycogen Phosphorylase Inhibitor
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Glycogen Phosphorylase Inhibitor
Reactant of Route 5
Reactant of Route 5
Glycogen Phosphorylase Inhibitor
Reactant of Route 6
Reactant of Route 6
Glycogen Phosphorylase Inhibitor

Citations

For This Compound
1,040
Citations
NG Oikonomakos, L Somsak - Current opinion in investigational …, 2008 - europepmc.org
The regulation of glycogen metabolism is a major therapeutic strategy for blood glucose control in type 2 diabetes. Because glycogen phosphorylase catalyzes the first step in the …
Number of citations: 0 europepmc.org
JM Hayes, DD Leonidas - Mini reviews in medicinal chemistry, 2010 - ingentaconnect.com
Glycogen phosphorylase is an important therapeutic target for the potential treatment of type 2 diabetes. The importance of computation in the search for potent, selective and drug-like …
Number of citations: 0 www.ingentaconnect.com
WH Martin, DJ Hoover, SJ Armento… - Proceedings of the …, 1998 - National Acad Sciences
… The effect of glucose on the potency of CP-91149 could be an important clinical feature of a glycogen phosphorylase inhibitor, because the reduction in inhibitor potency as glucose …
Number of citations: 0 www.pnas.org
WNP Lee, P Guo, S Lim, S Bassilian, ST Lee… - British journal of …, 2004 - nature.com
Inhibitors of glycogen breakdown regulate glucose homeostasis by limiting glucose production in diabetes. Here we demonstrate that restrained glycogen breakdown also inhibits …
Number of citations: 0 www.nature.com
WR Tracey, JL Treadway, WP Magee… - American Journal …, 2004 - journals.physiology.org
… Therefore, we examined whether the novel glycogen phosphorylase inhibitor 5-Chloro-N-{(1S,2R)-3-[(3R,4S)-3,4-dihydroxy-1-pyrrolidinyl)]-2-hydroxy-3-oxo-1-(phenylmethyl)propyl}-1H…
Number of citations: 0 journals.physiology.org
GA Dienel, KK Ball, NF Cruz - Journal of neurochemistry, 2007 - Wiley Online Library
… rats with the glycogen phosphorylase inhibitor CP-316,819 … developed as a glycogen phosphorylase inhibitor to help … in the absence of the glycogen phosphorylase inhibitor. In the CP-…
Number of citations: 0 onlinelibrary.wiley.com
SW Suh, JP Bergher, CM Anderson, JL Treadway… - … of Pharmacology and …, 2007 - ASPET
… Here, we used a novel glycogen phosphorylase inhibitor, CP-316,819 ([R-R*,S*]-5-chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-…
Number of citations: 0 jpet.aspetjournals.org
L Nagy, T Docsa, M Szanto, A Brunyanszki… - PloS one, 2013 - journals.plos.org
… The glycogen phosphorylase inhibitor KB228 (N-(3,5-dimethyl-benzoyl)-N’-(β-D-glucopyranosyl)urea 4) was prepared according to a previously published procedure [31] as shown in …
Number of citations: 0 journals.plos.org
P Bertus, J Szymoniak, E Jeanneau, T Docsa… - Bioorganic & medicinal …, 2008 - Elsevier
… The deprotection of the benzoate esters under Zemplén conditions afforded a glycogen phosphorylase inhibitor candidate displaying weak inhibition toward glycogen phosphorylase (…
Number of citations: 0 www.sciencedirect.com
HS Waagepetersen, N Westergaard… - Neurochemistry …, 2000 - Elsevier
… It is suggested that this novel glycogen phosphorylase inhibitor may be a valuable tool to investigate the functional importance of glycogen in astrocytes and in the brain. …
Number of citations: 0 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。